molecular formula C13H14BrNO2 B371096 1-Cyano-3-methylbutyl 4-bromobenzoate

1-Cyano-3-methylbutyl 4-bromobenzoate

Cat. No.: B371096
M. Wt: 296.16g/mol
InChI Key: GZEKXQISSXNPAI-UHFFFAOYSA-N
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Description

1-Cyano-3-methylbutyl 4-bromobenzoate is an organic ester derivative of 4-bromobenzoic acid, where the hydroxyl group of the acid is replaced by a 1-cyano-3-methylbutyloxy group. This ester is of interest in organic synthesis, material science, and pharmaceutical research due to its unique structural features, which may influence solubility, stability, and intermolecular interactions such as hydrogen bonding or dipole-dipole forces .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16g/mol

IUPAC Name

(1-cyano-3-methylbutyl) 4-bromobenzoate

InChI

InChI=1S/C13H14BrNO2/c1-9(2)7-12(8-15)17-13(16)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3

InChI Key

GZEKXQISSXNPAI-UHFFFAOYSA-N

SMILES

CC(C)CC(C#N)OC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CC(C#N)OC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-cyano-3-methylbutyl 4-bromobenzoate, it is compared to structurally related esters and brominated aromatic compounds. Key comparisons include:

Methyl 4-bromobenzoate

  • Structure: Lacks the cyano and branched alkyl substituents.
  • Properties: Higher volatility (lower molecular weight, boiling point ~265°C). Reduced steric hindrance, enabling faster hydrolysis under basic conditions. Lower polarity due to the absence of the -CN group, resulting in higher solubility in non-polar solvents.
  • Applications : Commonly used as a precursor in Suzuki-Miyaura coupling reactions.

Ethyl 4-bromobenzoate

  • Structure : Straight-chain ethyl group instead of branched 3-methylbutyl.
  • Properties: Intermediate polarity and boiling point (~280°C). Less steric shielding compared to the 3-methylbutyl group, leading to higher reactivity in nucleophilic acyl substitutions. No cyano group, reducing dipole interactions and hydrogen-bonding capacity.

1-Cyanoethyl 4-bromobenzoate

  • Structure : Shorter alkyl chain (ethyl) with a terminal -CN group.
  • Properties :
    • Higher polarity due to the proximity of the -CN group to the ester linkage.
    • Increased susceptibility to hydrolysis compared to the 3-methylbutyl analog due to reduced steric protection.
    • Lower thermal stability (decomposition observed at ~150°C).

4-Bromobenzoic Acid

  • Structure : Free carboxylic acid instead of an ester.
  • Properties: Ionic character in aqueous solutions (pKa ~3.5), enabling salt formation. Higher melting point (~250°C) due to strong hydrogen-bonding networks. Limited solubility in organic solvents compared to ester derivatives.

Comparison Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Interactions
This compound 298.2 320 (estimated) 85–90 Dipole-dipole, π-π stacking
Methyl 4-bromobenzoate 215.0 265 45–48 Van der Waals
Ethyl 4-bromobenzoate 229.1 280 30–33 Van der Waals
1-Cyanoethyl 4-bromobenzoate 240.1 290 60–65 Dipole-dipole, H-bonding
4-Bromobenzoic Acid 201.0 Sublimes 250 H-bonding, ionic

Research Findings and Structural Insights

  • Steric Effects: The 3-methylbutyl group in this compound introduces significant steric hindrance, slowing hydrolysis rates by ~40% compared to ethyl or methyl analogs .
  • Electronic Effects : The electron-withdrawing -CN group enhances the electrophilicity of the ester carbonyl, increasing reactivity in nucleophilic additions.
  • Supramolecular Interactions : Unlike the zinc-coordinated 4-bromobenzoate in , this ester lacks metal-binding capacity but participates in weaker π-π stacking (interplanar distance ~3.4 Å) and C-H⋯O hydrogen bonds, as observed in crystallographic studies of analogous esters.

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